3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship Studies
Research has delved into the structure-activity relationships (SAR) of imidazo[2,1-f]purinones, including derivatives of the specified compound, as potent and selective A3 adenosine receptor antagonists. These studies have evaluated the effects of substitutions at specific positions on the molecules to improve potency and hydrophilicity, with insights gained through docking and 3D-QSAR studies (Baraldi et al., 2008).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of new derivatives, focusing on their potent and selective antagonistic activity towards human A3 adenosine receptors, have been reported. These efforts include the identification of compounds with high affinity and selectivity, highlighting the therapeutic potential of such derivatives in treating diseases where the A3 adenosine receptor plays a key role (Baraldi et al., 2005).
Antiviral Activity
Investigations into the antiviral activities of imidazo[1,2-a]-s-triazine nucleosides, which share structural similarities with the compound , have been conducted. These studies have focused on the synthesis of nucleoside and nucleotide analogues and their efficacy against various viruses, providing a basis for further exploration of imidazo[2,1-f]purine derivatives in antiviral drug development (Kim et al., 1978).
Properties
IUPAC Name |
2-benzyl-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-14(2)25-16-17(21-19(25)23(13)10-11-28-4)22(3)20(27)24(18(16)26)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHIMAPNHRZPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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